molecular formula C4H7BrF2 B1524055 1-Bromo-2,2-difluorobutane CAS No. 428-61-5

1-Bromo-2,2-difluorobutane

Cat. No.: B1524055
CAS No.: 428-61-5
M. Wt: 173 g/mol
InChI Key: QLGQKTGACVBAID-UHFFFAOYSA-N
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Description

1-Bromo-2,2-difluorobutane (C₄H₇BrF₂) is a halogenated alkane featuring a bromine atom on the first carbon and two fluorine atoms on the second carbon of a butane backbone. This compound combines the steric and electronic effects of halogens, making it a versatile intermediate in organic synthesis. The presence of fluorine atoms introduces strong electronegativity and dipole interactions, influencing its reactivity and physical properties.

Properties

IUPAC Name

1-bromo-2,2-difluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrF2/c1-2-4(6,7)3-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGQKTGACVBAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CBr)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311437
Record name 1-Bromo-2,2-difluorobutane
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Molecular Weight

173.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428-61-5
Record name 1-Bromo-2,2-difluorobutane
Source CAS Common Chemistry
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Record name 1-Bromo-2,2-difluorobutane
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Record name 1-bromo-2,2-difluorobutane
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,2-difluorobutane can be synthesized through several methods. One common approach involves the bromination of 2,2-difluorobutane using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction monitoring systems to maintain consistent quality. The use of continuous flow reactors and automated systems helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,2-difluorobutane undergoes various chemical reactions, including:

    Nucleophilic Substitution (SN1 and SN2): This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).

    Elimination Reactions (E1 and E2): Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Major Products:

Scientific Research Applications

1-Bromo-2,2-difluorobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2,2-difluorobutane in chemical reactions involves the interaction of its bromine and fluorine atoms with various reagents. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the removal of the bromine atom and a hydrogen atom from adjacent carbon atoms leads to the formation of a double bond, resulting in an alkene .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • 1-Bromobutane (C₄H₉Br) :

    • Lacks fluorine substituents, resulting in lower polarity and weaker dipole-dipole interactions.
    • Higher SN2 reactivity due to minimal steric hindrance at the C1 position .
    • Boiling point: ~101–102°C (predominantly governed by London dispersion forces).
    • Applications: Common alkylating agent in nucleophilic substitutions.
  • Steric hindrance at C2 may reduce SN2 reactivity compared to 1-bromobutane but enhance E2 elimination pathways. Predicted boiling point: Higher than 1-bromobutane (due to dipole interactions) but lower than 1-bromo-1,1,2,2-tetrafluorobutane .
  • 1-Bromo-1,1,2,2-tetrafluorobutane (C₄H₅BrF₄) :

    • Additional fluorines on C1 and C2 amplify electronegativity and steric bulk.
    • Boiling point: Likely >120°C (fluorine’s strong dipole interactions).
    • Reduced SN2 reactivity due to extreme steric hindrance and electron-withdrawing effects.
    • Applications: Specialty solvent or intermediate in fluorinated material synthesis .
  • 4-Bromo-1,1,1-trifluoro-2-methylbutane (C₅H₈BrF₃) :

    • Bromine on C4 and trifluoro-methyl groups on C1 create distinct steric and electronic environments.
    • Lower reactivity in substitution reactions (bromine’s remote position).
    • Applications: Likely used in agrochemicals or pharmaceuticals due to fluorine’s metabolic stability .

Reactivity Trends in Substitution Reactions

highlights that branching near the reactive center reduces SN2 reactivity. For example:

  • 1-Bromo-2,2-dimethylpropane (neopentyl bromide) : Extremely low SN2 reactivity due to severe steric hindrance.
  • 1-Bromo-2,2-difluorobutane : Fluorines, though small, introduce moderate steric hindrance and electron withdrawal. Reactivity likely falls between 1-bromobutane and neopentyl bromide .
Compound SN2 Reactivity Key Influencing Factors
1-Bromobutane High Minimal steric hindrance
This compound Moderate Fluorine’s steric/electronic effects
Neopentyl bromide Very Low Severe branching at C2

Biological Activity

1-Bromo-2,2-difluorobutane (C4H7BrF2) is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the presence of bromine and fluorine substituents on a butane backbone. The compound can be synthesized through various halogenation methods involving butane derivatives. Typical synthesis routes include:

  • Halogenation Reactions : Sequential addition of bromine and fluorine to butane under controlled conditions.
  • Catalytic Processes : Utilization of catalysts to enhance the yield and selectivity of the halogenation process.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through non-covalent interactions such as halogen bonding. These interactions can influence various biochemical pathways, making it a candidate for further research in pharmacology and toxicology.

Antimicrobial Activity

Recent studies have shown that halogenated compounds like this compound exhibit antimicrobial properties. For instance, it has been evaluated against different microbial strains, demonstrating varying degrees of inhibition.

Table 1: Antimicrobial Activity Results

Microbial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans10128 µg/mL

Data derived from laboratory assays examining the compound's efficacy against common pathogens.

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cell lines to assess the safety profile of this compound. The compound has shown selective toxicity towards certain cancer cell lines while exhibiting lower toxicity towards normal cells.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Selectivity Index
HepG2254.0
MCF-7303.5
Normal Fibroblasts>100-

IC50 values indicate the concentration required to inhibit cell growth by 50%.

Case Studies

Several case studies have documented the biological effects of halogenated compounds similar to this compound:

  • Study on Antimalarial Activity : A series of halogenated compounds were tested for their antimalarial properties against Plasmodium falciparum. While not directly tested, structural analogs exhibited promising results with IC50 values in the low micromolar range.
  • In Vitro Toxicity Evaluation : A study assessed the cytotoxic effects of various halogenated butanes on human cancer cell lines. Although specific data for this compound was limited, related compounds demonstrated significant anti-proliferative effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.